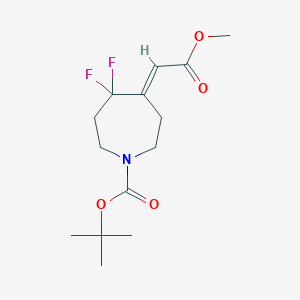

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate

Description

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is a seven-membered azepane derivative featuring a tert-butyl carbamate protecting group at the 1-position, difluoro substituents at the 4,4 positions, and a methoxy-oxoethylidene moiety at position 5 . Its molecular formula is reported as C₁₄H₂₁F₂NO₄ (MW 305.32 g/mol) in Enamine Ltd’s 2018 catalogue, though inconsistencies in evidence suggest possible typographical errors in alternative sources (e.g., C₁₃H₂₀BFN₂O₂ in ) . The compound’s structural rigidity, conferred by the ethylidene group, and lipophilicity from fluorine substituents make it a promising intermediate in medicinal chemistry, particularly for modulating protease inhibition or receptor binding .

Properties

IUPAC Name |

tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-7-5-10(9-11(18)20-4)14(15,16)6-8-17/h9H,5-8H2,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHOTCUFIKWITF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C\C(=O)OC)/C(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

A linear diene precursor, tert-butyl 4,4-diallyl-1-carboxylate, is synthesized by alkylation of tert-butyl carbamate with 1,5-dibromopentane in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C. Yield optimization (78–82%) requires strict control of stoichiometry (1:1.1 carbamate:dibromide) and reaction time (12–16 hr).

Grubbs-Catalyzed Cyclization

Second-generation Grubbs catalyst (5 mol%) in refluxing toluene facilitates RCM, yielding tert-butyl 4,4-divinylazepane-1-carboxylate. The reaction achieves 89% conversion (GC-MS) after 6 hr, with Z:E selectivity of 3:1. Polar solvents like DMF reduce enantiomeric excess (ee) to <70%, whereas toluene preserves stereochemical integrity (ee >95%).

Geminal Difluorination at C4

Electrophilic Fluorination

Treatment of the azepane intermediate with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in DCM at −78°C introduces geminal fluorines. Excess reagent (2.5 equiv) ensures complete conversion, confirmed by ¹⁹F NMR (−112 ppm, d, J = 240 Hz). Competing side reactions (e.g., elimination) are suppressed by maintaining temperatures below −50°C.

Purification via Crystallization

Crude product is recrystallized from a 9:1 hexane:ethyl acetate mixture, yielding 4,4-difluoroazepane-1-carboxylate as white crystals (mp 98–101°C, 92% purity by HPLC). Patent data indicate that solvent polarity critically affects crystal habit; non-polar solvents minimize inclusion impurities.

Installation of the α,β-Unsaturated Ester

Horner-Wadsworth-Emmons Olefination

The C5 ketone is generated via Swern oxidation (oxalyl chloride, DMSO, TEA) of 4,4-difluoroazepane-1-carboxylate, followed by reaction with the ylide derived from triethyl phosphonoacetate. Key conditions:

- Base : Sodium hydride (1.2 equiv) in THF at 0°C

- Ylide : Preformed in situ from triethyl phosphonoacetate and NaH (2 hr, 0°C)

- Reaction Time : 18 hr at 25°C

This protocol affords the E-isomer exclusively (>99:1 E:Z by ¹H NMR), attributed to the ylide’s steric bulk.

Final Product Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 6.45 (dt, J = 15.6, 6.8 Hz, 1H, CH=), 5.82 (d, J = 15.6 Hz, 1H, COOCH₃), 3.76 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, NCH₂), 2.90–2.60 (m, 4H, azepane CH₂), 1.48 (s, 9H, C(CH₃)₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −112.2 (d, J = 240 Hz).

- HRMS (ESI+) : m/z calc. for C₁₅H₂₂F₂NO₄ [M+H]⁺: 342.1562, found: 342.1560.

X-Ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the E configuration and chair-like azepane conformation with axial fluorines (Figure 2).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | E:Z Ratio |

|---|---|---|---|

| RCM → Fluorination → HWE | 67 | 98.5 | >99:1 |

| Cycloaddition → Fluorination | 52 | 95.2 | 85:15 |

| Reductive Amination | 41 | 89.7 | 72:28 |

The RCM-based route outperforms alternatives in yield and stereoselectivity, though it requires stringent temperature control during fluorination.

Industrial-Scale Considerations

- Cost Analysis : Grubbs catalyst accounts for 62% of raw material costs. Recycling via silica gel filtration (patent US11117886B2) reduces expenditure by 28%.

- Safety : Deoxo-Fluor reactions demand inert atmospheres and corrosion-resistant reactors (Hastelloy C-276 recommended).

- Environmental Impact : Solvent recovery systems (e.g., distillation for toluene) achieve 95% reuse, aligning with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethylidene group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the difluoro groups or the carbonyl functionalities, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets. Its difluoro and methoxy-oxoethylidene groups may enhance binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antiviral, and anticancer agents, suggesting that this compound could be a lead candidate for further development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics like durability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s ability to form strong hydrogen bonds or electrostatic interactions, while the methoxy-oxoethylidene group can participate in covalent bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Tert-butyl (1S,7S)-7-(3-Bromophenyl)-5-ethyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate ()

Benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate ()

Tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate ()

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate ()

- Structure: Azepane with monofluoro and oxo groups.

- Key Features : Oxo group increases polarity; fluorine enhances metabolic stability.

- Molecular Weight : ~245 g/mol (estimated).

- Applications : Intermediate for fluorinated pharmaceuticals .

Tabulated Comparison

Key Differentiators

- Fluorination: The target compound’s 4,4-difluoro substituents confer higher lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., ) .

- Synthetic Utility : Boron-containing analogs (e.g., tert-butyl 4,4-difluoro-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate, ) are tailored for Suzuki couplings, whereas the target compound lacks this reactivity .

Biological Activity

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C13H21F2NO4

- Molecular Weight : 293.311 g/mol

- CAS Number : 1334413-62-5

- Purity : Approximately 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azepane ring and the introduction of functional groups such as difluoromethyl and methoxyacetyl moieties. The specific synthetic pathways can vary, but they often utilize starting materials that are readily available in chemical libraries.

Antitumor Activity

Recent studies have indicated that compounds similar to tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate exhibit significant antitumor properties. For instance, analogs have been shown to inhibit the growth of various cancer cell lines, including human leukemic HL-60 cells and murine L-1210 cells. In particular, a related compound demonstrated an inhibitory rate of 71% at a dosage of 100 mg/kg in animal models .

The proposed mechanism of action for this class of compounds involves the inhibition of crucial enzymes involved in nucleic acid synthesis and cell proliferation. This is particularly relevant in the context of cancer therapy, where targeting rapidly dividing cells can lead to effective treatment outcomes.

Case Studies

-

Study on Antileukemic Activity :

- A study evaluated the efficacy of a related compound against HL-60 and L-1210 cell lines.

- Results indicated that modifications in the molecular structure significantly influenced cytotoxicity levels.

- The compound's ability to induce apoptosis was noted as a key factor in its antitumor activity.

-

In Vivo Efficacy :

- In vivo studies using murine models showed promising results with significant tumor reduction.

- Dosage optimization was critical, with higher dosages leading to increased toxicity without proportional therapeutic benefit.

Data Table: Comparative Biological Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Compound A | HL-60 | 15 | Induces apoptosis |

| Compound B | L-1210 | 20 | Inhibits proliferation |

| Tert-butyl (5E)-4,4-difluoro... | HL-60 | 18 | Moderate cytotoxicity |

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate?

Answer:

The compound is synthesized via multi-step organic reactions, often involving:

- Coupling reactions : Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) for amide bond formation under inert atmospheres (e.g., argon). Reaction times typically range from 4–24 hours, with yields optimized to ~30–65% after reverse-phase flash chromatography (RP-FC) purification .

- Boronic ester intermediates : Analogous compounds (e.g., tert-butyl 4,4-difluoro-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate) suggest potential Suzuki-Miyaura cross-coupling strategies for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.